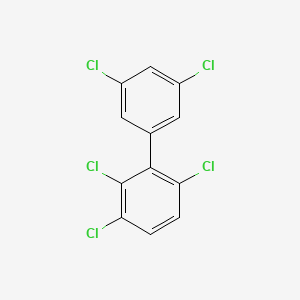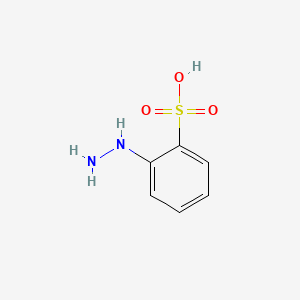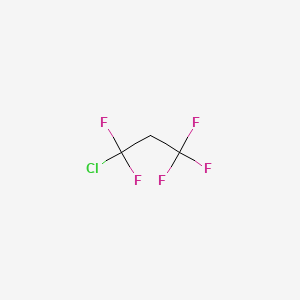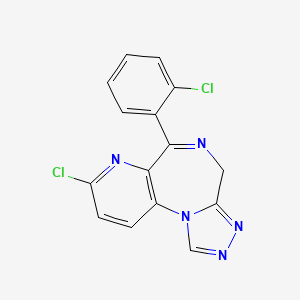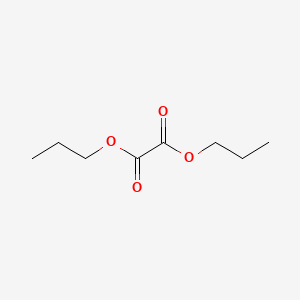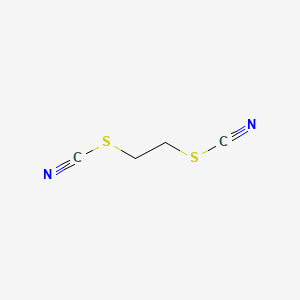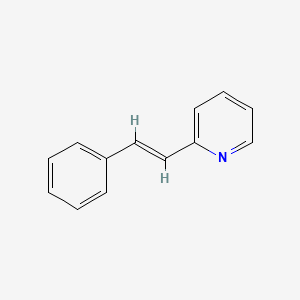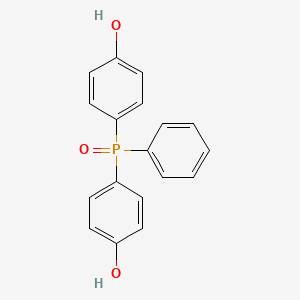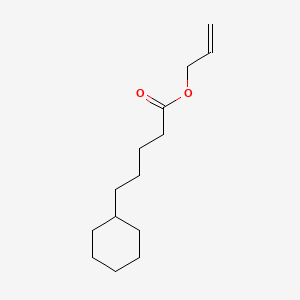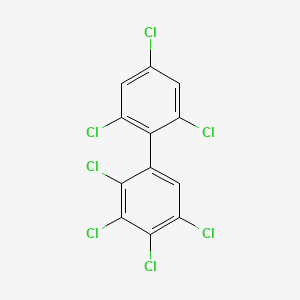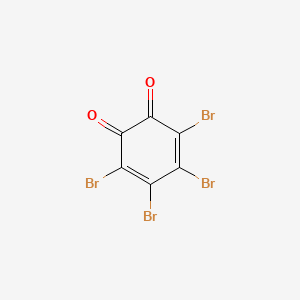
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine, also known as Z-L-IV, is a synthetic peptide that has been widely studied in the field of medicinal chemistry. It is a type of protease inhibitor that has shown potential in the treatment of various diseases, including cancer and HIV/AIDS.
Wirkmechanismus
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine acts as a protease inhibitor by binding to the active site of the protease enzyme and preventing its activity. This inhibition leads to the disruption of the protease-mediated pathways that are crucial for the progression of diseases such as cancer and HIV/AIDS. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic efficacy in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which can lead to the disruption of protease-mediated pathways that are crucial for the progression of diseases such as cancer and HIV/AIDS. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic efficacy in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine is its potential as a protease inhibitor in the treatment of various diseases. It has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic efficacy. However, there are also some limitations to the use of this compound in lab experiments. One limitation is the potential for off-target effects, as this compound may also inhibit the activity of other enzymes besides proteases. Another limitation is the potential for toxicity, as this compound may have adverse effects on normal cells and tissues.
Zukünftige Richtungen
There are a number of future directions for the study of N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine. One direction is the development of more potent and selective protease inhibitors based on the structure of this compound. Another direction is the exploration of the potential of this compound as a drug delivery system, as it can be conjugated to other molecules to enhance their therapeutic efficacy. Additionally, further studies are needed to investigate the potential of this compound in the treatment of various diseases, including cancer and HIV/AIDS.
Wissenschaftliche Forschungsanwendungen
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine has been extensively studied for its potential as a protease inhibitor in the treatment of various diseases. It has been shown to inhibit the activity of proteases, which are enzymes that play a crucial role in the progression of diseases such as cancer and HIV/AIDS. This compound has also been studied for its potential as a drug delivery system, as it can be conjugated to other molecules to enhance their therapeutic efficacy.
Eigenschaften
| 41487-00-7 | |
Molekularformel |
C19H28N2O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C19H28N2O5/c1-5-13(4)16(17(22)20-15(12(2)3)18(23)24)21-19(25)26-11-14-9-7-6-8-10-14/h6-10,12-13,15-16H,5,11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t13-,15-,16-/m0/s1 |
InChI-Schlüssel |
XISNUVNLGJKNIK-BPUTZDHNSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| 41487-00-7 | |
Sequenz |
XV |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



